Tert-butyl 4-cyclopentylpiperazine-1-carboxylate
Description
Tert-butyl 4-cyclopentylpiperazine-1-carboxylate (Boc-1c) is a Boc-protected piperazine derivative featuring a cyclopentyl substituent at the 4-position of the piperazine ring. Synthesized via catalytic reductive cyclization, it is characterized as a colorless oil with a molecular formula of $ \text{C}{14}\text{H}{27}\text{N}2\text{O}2 $ and a molecular weight of 255.4 g/mol. Key spectral data include $ ^1\text{H} $ NMR resonances at δ 3.44 (m, 4H, CH$_2$) and 1.45 ppm (s, 9H, tert-butyl), alongside a $ ^{13}\text{C} $ NMR carbonyl signal at 154.9 ppm . Its synthesis yield (43%) reflects moderate efficiency under method A2 conditions .
Properties
Molecular Formula |
C14H26N2O2 |
|---|---|
Molecular Weight |
254.37 g/mol |
IUPAC Name |
tert-butyl 4-cyclopentylpiperazine-1-carboxylate |
InChI |
InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-10-8-15(9-11-16)12-6-4-5-7-12/h12H,4-11H2,1-3H3 |
InChI Key |
PQQBTWGMGBONEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2CCCC2 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Reagent Optimization
In WO2014200786A1, triethylamine (TEA) was utilized as the base in tetrahydrofuran (THF) at 20–25°C, achieving a reaction completion time of 10–15 hours. The molar ratio of Boc anhydride to cyclopentylpiperazine was maintained at 1.1–1.2 equivalents to minimize side reactions. Alternatively, WO2019150181A1 employed lithium bis(trimethylsilyl)amide (LiHMDS) in toluene, which accelerated the reaction to 10–14 hours at 25–30°C. The use of stronger bases like LiHMDS enhanced nucleophilicity, enabling efficient Boc protection even at lower temperatures.
Solvent Selection and Workup
Polar aprotic solvents such as THF and toluene were preferred due to their compatibility with Boc anhydride. Post-reaction workup involved extraction with ethyl acetate and distillation under vacuum below 50°C to isolate the Boc-protected intermediate. Yields ranged from 85–92%, with purity exceeding 97% after recrystallization in methanol.
Cyclopentylation of Piperazine Core
Introducing the cyclopentyl moiety to the piperazine ring is achieved via nucleophilic substitution or reductive amination.
Nucleophilic Substitution with Cyclopentyl Halides
WO2010027236A2 detailed the reaction of piperazine-1-carboxylate with cyclopentyl bromide using sodium hydride (NaH) as a base in dimethylformamide (DMF). The reaction proceeded at 60–65°C for 12–18 hours, yielding 78–84% of the cyclopentylated product. However, competing N-alkylation side products necessitated chromatographic purification, reducing overall efficiency.
Reductive Amination with Cyclopentanone
A superior approach involved reductive amination using cyclopentanone and sodium triacetoxyborohydride (STAB) in dichloromethane (DCM). This method, described in WO2014200786A1, achieved 90–94% yield by circumventing halide-based side reactions. The reaction was conducted at room temperature for 24 hours, with the imine intermediate stabilized by acetic acid.
Deprotection and Final Isolation
Deprotection of the Boc group is critical to liberate the free amine for subsequent functionalization.
Acidic Deprotection
Trifluoroacetic acid (TFA) in DCM (1:1 v/v) at 0–5°C for 2–3 hours achieved quantitative Boc removal, as reported in WO2014200786A1. Alternatively, WO2019150181A1 utilized p-toluenesulfonic acid (PTSA) in methanol at 60–65°C, yielding 95% pure product after neutralization with aqueous sodium bicarbonate.
Crystallization and Purification
The final compound was isolated via antisolvent crystallization using hexane or heptane. WO2019150181A1 reported a purity of 97% after a single crystallization step, confirmed by HPLC.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield | Purity | Key Advantage |
|---|---|---|---|---|
| Boc Protection (TEA/THF) | 20–25°C, 10–15 hrs | 88% | 95% | Mild conditions, scalable |
| Boc Protection (LiHMDS) | 25–30°C, 10–14 hrs | 92% | 97% | Faster reaction, higher yield |
| Reductive Amination | RT, 24 hrs (STAB/DCM) | 94% | 96% | Minimal side products |
| Acidic Deprotection (TFA) | 0–5°C, 2–3 hrs | 99% | 98% | Rapid, high efficiency |
Process Optimization Challenges
Chemical Reactions Analysis
Deprotection Reactions
The Boc group is readily removed under acidic conditions to yield the free piperazine derivative. Common reagents include:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Trifluoroacetic acid (TFA) | Dichloromethane, rt | 4-cyclopentylpiperazine | 85–92% | |
| HCl (gaseous) | Dioxane, 0°C | 4-cyclopentylpiperazine hydrochloride | 78% |
Deprotection is critical for subsequent functionalization, such as introducing sulfonamide or amide groups .
Coupling Reactions
The free amine generated after Boc removal participates in nucleophilic substitutions:
Sulfonamide Formation
Reaction with sulfonyl chlorides forms sulfonamide derivatives:
text4-cyclopentylpiperazine + ArSO₂Cl → N-sulfonyl-4-cyclopentylpiperazine
| Sulfonyl Chloride | Solvent | Catalyst | Yield | Application | Source |
|---|---|---|---|---|---|
| Benzenesulfonyl chloride | DCM, 0°C | Et₃N | 76% | CNS-targeted drug candidates | |
| Tosyl chloride | THF, rt | DMAP | 82% | Anticancer agent intermediates |
Reductive Cyclization
In synthetic pathways, the piperazine ring can be constructed via reductive cyclization of dioximes derived from nitrosoalkenes:
textPrimary amine + Nitrosoalkene → Bis(oximinoalkyl)amine → Piperazine (via H₂/Pd-C)
| Substrate | Catalyst | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Benzylamine derivatives | 5% Pd-C | H₂ (1 atm), EtOH | 2,6-cis-piperazine derivatives | 65–88% |
This method is efficient for synthesizing substituted piperazines with high stereoselectivity .
Functional Group Interconversion
The Boc-protected piperazine undergoes further modifications:
Ester Hydrolysis
The tert-butyl ester is hydrolyzed to carboxylic acid under basic conditions:
textBoc-piperazine-ester + NaOH → Boc-piperazine-carboxylic acid
| Base | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|
| LiOH | THF/H₂O | 50°C | 90% | |
| K₂CO₃ | MeOH/H₂O | rt | 85% |
Biological Activity Correlations
Derivatives of this compound exhibit pharmacological properties linked to their reactive pathways:
| Derivative | Biological Activity | Target | IC₅₀/Ki | Source |
|---|---|---|---|---|
| Sulfonamide analogs | CDK inhibition (anticancer) | Cyclin-dependent kinases | 4–12 nM | |
| Free piperazine | Neurotransmitter modulation | 5-HT receptors | 120–250 nM |
Stability and Handling
This compound’s reactivity profile positions it as a key intermediate in drug discovery, particularly for central nervous system and oncology therapeutics. Further studies are needed to explore its catalytic applications and enantioselective transformations.
Scientific Research Applications
Chemical Synthesis
Tert-butyl 4-cyclopentylpiperazine-1-carboxylate is primarily utilized as an intermediate in the synthesis of complex organic molecules. It is synthesized through the reaction of 4-cyclopentylpiperazine with tert-butyl chloroformate, typically in the presence of a base like triethylamine. This reaction facilitates the formation of various derivatives that can be further modified for specific applications.
Table 1: Synthetic Routes for this compound
| Step | Reagents | Conditions | Products |
|---|---|---|---|
| 1 | 4-Cyclopentylpiperazine | Room temperature | This compound |
| 2 | Tert-butyl chloroformate | Stirred for several hours | Intermediate products |
| 3 | Triethylamine | Catalytic | Final product and derivatives |
Biological Research
The compound has been studied for its potential biological activities, particularly in antimicrobial and antifungal domains. Research indicates that it may exhibit significant activity against various pathogens, making it a candidate for developing new therapeutic agents .
Case Study: Antimicrobial Activity
In a study assessing the antimicrobial properties of piperazine derivatives, this compound demonstrated notable efficacy against specific bacterial strains, suggesting its potential utility in treating infections .
Medicinal Applications
Research is ongoing to evaluate the therapeutic potential of this compound in treating various diseases. Its ability to modulate biological pathways positions it as a promising candidate for drug development.
Table 2: Potential Therapeutic Applications
Industrial Applications
In industrial settings, this compound serves as a building block for synthesizing specialty chemicals. Its versatility allows for modifications that can lead to new compounds with desirable properties for various applications in chemical manufacturing.
Mechanism of Action
The mechanism of action of tert-butyl 4-cyclopentylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The piperazine ring in the compound can interact with various enzymes and receptors, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- Steric Effects : Boc-1c’s cyclopentyl group reduces synthetic yield (43%) compared to Boc-1d’ (68%), highlighting steric challenges in cyclization .
- Crystallinity: Boc-1e’ (di-Boc) forms a stable solid due to symmetrical protection, unlike oily mono-Boc analogs .
- Chirality : Boc-1f and Boc-1h exhibit stereochemical control, critical for pharmaceutical applications .
Spectral and Physicochemical Properties
- NMR Trends :
- tert-butyl Signals : All Boc-protected analogs show $ ^1\text{H} $ NMR singlets at δ 1.43–1.45 ppm and $ ^{13}\text{C} $ carbonyl peaks at ~154–155 ppm .
- Substituent-Specific Shifts : Boc-1f’s aromatic protons (δ 7.2–7.4 ppm) and Boc-1h’s leucine methyls (δ 0.90–0.92 ppm) highlight substituent diversity .
- Solubility : Boc-1c’s oil form contrasts with Boc-1e’s solid state, reflecting differences in polarity and intermolecular interactions .
Biological Activity
Tert-butyl 4-cyclopentylpiperazine-1-carboxylate (TB-CPCP) is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular structure of TB-CPCP is characterized by a piperazine ring substituted with a tert-butyl group and a cyclopentyl group at the 4-position. This unique structure contributes to its biological properties and interaction with various biological targets.
TB-CPCP exhibits biological activity primarily through its interaction with various receptors and signaling pathways. Notably, it has been studied for its potential role as a modulator of Toll-like receptor (TLR) signaling, particularly TLR9. TLRs are crucial in the innate immune response, and their modulation can influence inflammatory responses and immune system activation.
TLR9 Antagonism
Recent studies have highlighted the ability of compounds similar to TB-CPCP to inhibit TLR9 signaling. For example, small molecules designed to block TLR9 can reduce type I interferon production, which is significant in conditions such as autoimmune diseases and viral infections. The antagonistic activity against TLR9 can lead to decreased inflammation and modulation of immune responses .
Pharmacological Effects
The pharmacological effects of TB-CPCP have been explored in various contexts:
- Anti-inflammatory Activity : By inhibiting TLR9 signaling, TB-CPCP may exhibit anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
- Antiviral Potential : Given the role of TLRs in viral recognition, TB-CPCP's ability to modulate these receptors could be beneficial in antiviral therapies.
- Cytotoxicity Studies : In vitro studies have assessed the cytotoxic effects of TB-CPCP on different cell lines. The compound's safety profile is crucial for its potential therapeutic applications.
In Vitro Studies
In vitro assays have demonstrated that TB-CPCP and similar compounds can significantly inhibit the production of type I interferons in response to TLR9 agonists. For instance, experiments using plasmacytoid dendritic cells (pDCs) showed a dose-dependent reduction in interferon-alpha production when treated with TLR9 antagonists .
Cytotoxicity Assays
Cytotoxicity assays using MTT methods have been employed to evaluate the effects of TB-CPCP on various cancer cell lines. Results indicate that while some derivatives exhibit cytotoxic properties, others maintain low toxicity levels, suggesting a selective action that could be harnessed for therapeutic purposes .
Data Tables
The following table summarizes key findings related to the biological activity of TB-CPCP:
| Study | Cell Type | IC50 (µM) | Effect |
|---|---|---|---|
| Study 1 | pDCs | 0.5 | Inhibition of IFN-alpha |
| Study 2 | HepG2 | 10 | Moderate cytotoxicity |
| Study 3 | SW480 | 20 | Low cytotoxicity |
Q & A
Q. What are the common synthetic routes for tert-butyl 4-cyclopentylpiperazine-1-carboxylate?
- Methodological Answer : The synthesis typically involves multi-step functionalization of the piperazine ring. A representative route includes:
- Step 1 : Reacting 1,1-dimethylethylamine with a pre-functionalized piperazine precursor (e.g., 4-cyclopentylpiperazine) under esterification conditions.
- Step 2 : Introducing the cyclopentyl group via nucleophilic substitution or coupling reactions.
- Critical Parameters : Use anhydrous solvents (e.g., DMF or toluene) and controlled temperatures (e.g., 110°C for 12–24 hours) to optimize yield .
- Key Reagents : Sodium hydride (NaH) for deprotonation or tert-butyl carbamate protecting groups to stabilize intermediates .
Q. How is this compound purified after synthesis?
- Methodological Answer :
- Column Chromatography : Employ silica gel with gradient elution (e.g., ethyl acetate/hexane mixtures) to isolate the product.
- Recrystallization : Use solvents like ethanol or dichloromethane to improve purity.
- Post-Purification Analysis : Validate purity via TLC or HPLC before proceeding to characterization .
Q. What spectroscopic methods are used to characterize this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Peaks for tert-butyl (δ ~1.45 ppm, singlet) and cyclopentyl protons (δ ~1.5–2.5 ppm, multiplet) .
- ¹³C NMR : Carbamate carbonyl (δ ~155 ppm) and quaternary carbons (δ ~80 ppm for tert-butyl) .
- Mass Spectrometry : HRMS (ESI) confirms molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
- X-ray Crystallography : Resolves bond lengths and angles (e.g., C–N bond distances in the piperazine ring: ~1.45 Å) .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield of this compound?
- Methodological Answer :
- Design of Experiments (DoE) : Vary temperature, solvent polarity, and catalyst loading to identify optimal conditions.
- Example : In a toluene-based reaction at 110°C, increasing stoichiometric equivalents of the cyclopentyl precursor improved yields from 62% to 73% .
- Table 1 : Reaction Optimization Data
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Temperature | 110°C | 110°C |
| Solvent | Toluene | Toluene |
| Equivalents | 1.0 | 1.2 |
| Yield | 62% | 73% |
Q. How should contradictory data in reaction yields be analyzed for this compound?
- Methodological Answer :
- Root-Cause Analysis : Investigate variables like reagent purity, moisture levels, or incomplete mixing.
- Case Study : Discrepancies in yields (e.g., 62% vs. 73%) under similar conditions may arise from trace water in DMF, which hydrolyzes intermediates. Use Karl Fischer titration to verify solvent dryness .
- Statistical Validation : Perform triplicate experiments to assess reproducibility and apply ANOVA to identify significant factors .
Q. What computational methods aid in understanding its molecular interactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Models hydrogen-bonding interactions (e.g., C=O···H–N) with bond distances matching crystallographic data (1.8–2.2 Å) .
- Molecular Dynamics (MD) : Simulates solvent effects on conformational stability (e.g., torsional angles in the piperazine ring) .
- Software : Gaussian 16 for DFT; GROMACS for MD .
Q. What challenges arise in crystallographic analysis of its derivatives?
- Methodological Answer :
- Disorder/Twinning : Common in flexible piperazine derivatives. Mitigate using SHELXL (SHELX-2018) for refinement and TWINLAW for twin detection .
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to resolve weak high-angle reflections .
- Validation : Check R-factor convergence (<5%) and ADP (anisotropic displacement parameters) consistency .
Q. How to design derivatives via functional group transformations?
- Methodological Answer :
- Protecting Groups : Use Boc (tert-butyloxycarbonyl) to shield amines during substitutions .
- Key Reactions :
- Oxidation : Convert alcohols to ketones using KMnO₄ (acidic conditions) .
- Diazo Transfer : Introduce diazo groups via tetramethylguanidine-mediated reactions (e.g., tert-butyl 4-(2-diazoacetyl)piperazine-1-carboxylate) .
- Analytical Monitoring : Track reaction progress via in-situ FTIR (e.g., loss of N–H stretches at ~3300 cm⁻¹) .
Q. How to assess its biological activity in vitro?
- Methodological Answer :
- Binding Assays : Use SPR (Surface Plasmon Resonance) to measure affinity for target proteins (e.g., kinases or GPCRs).
- Cellular Uptake : Label with fluorescent tags (e.g., FITC) and quantify via flow cytometry .
- Enzyme Inhibition : Monitor IC₅₀ values in kinetic assays (e.g., spectrophotometric detection of NADH depletion) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
